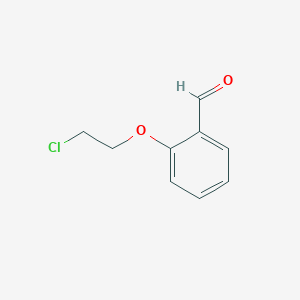

2-(2-Chloroethoxy)benzaldehyde

Description

BenchChem offers high-quality 2-(2-Chloroethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloroethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-(2-chloroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQZLVZNOAKWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397170 | |

| Record name | 2-(2-chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54373-14-7 | |

| Record name | 2-(2-chloroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectory and Evolution in Organic Synthesis

The story of 2-(2-Chloroethoxy)benzaldehyde is intrinsically linked to the development of fundamental organic reactions. While the specific date of its first synthesis is not prominently documented, its conceptual foundation lies in the groundbreaking work of Alexander Williamson in 1850. byjus.comwikipedia.orgchemistrytalk.orgchemeurope.com Williamson's development of the Williamson ether synthesis, a reaction that forms an ether from an organohalide and a deprotonated alcohol (alkoxide), provided the essential chemical logic for creating the chloroethoxy side chain of the molecule. byjus.comwikipedia.orgchemistrytalk.orgchemeurope.combritannica.com This reaction, typically proceeding through an SN2 mechanism, remains a cornerstone of organic chemistry and is the primary method for synthesizing ethers, including the ether linkage in 2-(2-Chloroethoxy)benzaldehyde. byjus.comwikipedia.orgchemistrytalk.org

The evolution of synthetic methods for substituted benzaldehydes has also been crucial. Early methods for producing aldehydes have paved the way for more sophisticated and efficient processes. acs.orgbyjus.com The synthesis of 2-(2-Chloroethoxy)benzaldehyde itself can be achieved through the reaction of salicylaldehyde (B1680747) with a suitable chloro-containing reagent, a direct application of the principles established by Williamson. wikipedia.org Over the years, the refinement of reaction conditions, including the choice of base and solvent, has optimized the yield and purity of such compounds. chemistrytalk.org

Strategic Importance As a Molecular Building Block

The strategic value of 2-(2-Chloroethoxy)benzaldehyde lies in its bifunctional nature, possessing two distinct reactive sites that can be manipulated to construct a variety of complex molecular architectures. This makes it a sought-after intermediate in several areas of chemical synthesis.

In medicinal chemistry, derivatives of 2-(2-Chloroethoxy)benzaldehyde have been utilized in the synthesis of pharmacologically active compounds. For instance, it has been implicated as a potential intermediate in the synthesis of kinase inhibitors. Furthermore, related structures have been investigated for their potential as antiplatelet agents. nih.gov The ability to introduce the chloroethoxy group onto a benzaldehyde (B42025) core provides a handle for further molecular elaboration, allowing for the creation of diverse libraries of compounds for biological screening.

The compound also plays a role in the synthesis of macrocyclic compounds, such as crown ethers. numberanalytics.com The chloroethoxy group can participate in cyclization reactions, leading to the formation of large ring structures that are of interest for their ability to selectively bind ions.

Moreover, 2-(2-Chloroethoxy)benzaldehyde is a precursor for the synthesis of heterocyclic compounds like benzoxazines. nih.govresearchgate.netmdpi.com The aldehyde group can react with amines to form imines, which can then undergo further reactions to build the heterocyclic ring system. researchgate.net

Overview of Key Chemical Features Relevant to Reactivity

Alkylation Approaches via Nucleophilic Substitution

The most prevalent strategy for synthesizing 2-(2-chloroethoxy)benzaldehyde and related compounds is through the O-alkylation of a corresponding hydroxybenzaldehyde derivative. This process involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks an electrophilic alkylating agent.

O-Alkylation of 2-Hydroxybenzaldehyde Derivatives

The O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde) and its substituted derivatives serves as a direct route to the desired chloroethoxy-substituted benzaldehydes. The key is the selective alkylation of the phenolic hydroxyl group in the presence of the aldehyde functionality.

A common and effective method for introducing the 2-chloroethoxy group is the reaction of a 2-hydroxybenzaldehyde derivative with 1-bromo-2-chloroethane (B52838). chemicalbook.com This alkylating agent offers a reactive site for nucleophilic attack, with the bromine atom being a better leaving group than chlorine.

For instance, the synthesis of 2-(2-chloroethoxy)-5-nitrobenzaldehyde is achieved by reacting 5-nitrosalicylaldehyde with 1-bromo-2-chloroethane in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com The reaction is typically stirred at an elevated temperature, for example at 60°C for 12-18 hours, to ensure a high yield, which can be up to 94%. chemicalbook.com

The general procedure involves combining the substituted salicylaldehyde (B1680747) and 1-bromo-2-chloroethane in a suitable solvent, followed by the addition of a base. After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like dichloromethane (B109758).

| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Nitrosalicylaldehyde | 1-Bromo-2-chloroethane | Potassium Carbonate (K₂CO₃) | N,N-dimethylformamide (DMF) | 60°C | 94% | chemicalbook.com |

An alternative, though less frequently reported, approach involves the use of 2-chloroethanol (B45725) or its derivatives as the alkylating agent. This method also proceeds under basic conditions to facilitate the formation of the ether linkage. For example, salicylaldehyde can be reacted with 2-(2-chloroethoxy)ethanol (B196239) in acetonitrile (B52724) with potassium carbonate as the base under reflux conditions to produce 2-(2-(2-hydroxyethoxy)ethoxy)benzaldehyde. sakarya.edu.tr

While 2-chloroethanol can be used, it may require more stringent anhydrous conditions to prevent side reactions like hydrolysis. The choice of base, such as sodium hydroxide (B78521) or potassium carbonate, can influence the reaction yield, which typically ranges from 70-85% when conducted in a solvent like toluene (B28343) under reflux.

The O-alkylation of 2-hydroxybenzaldehyde derivatives with alkyl halides like 1-bromo-2-chloroethane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. pharmaxchange.info In this process, the base (e.g., potassium carbonate) deprotonates the phenolic hydroxyl group of the salicylaldehyde derivative, forming a phenoxide ion. This phenoxide ion then acts as a potent nucleophile.

The nucleophilic oxygen atom of the phenoxide attacks the electrophilic carbon atom of the alkylating agent (1-bromo-2-chloroethane), which is the carbon atom bonded to the bromine. This attack occurs from the backside, leading to the displacement of the bromide leaving group in a single, concerted step. pharmaxchange.info The result is the formation of the desired ether and a bromide salt. The aromaticity of the ring is maintained throughout this process. pharmaxchange.info

Optimization of Reaction Parameters

To maximize the yield and purity of the desired 2-(2-chloroethoxy)benzaldehyde product, careful optimization of the reaction parameters is crucial. Key factors include the choice of solvent and its polarity.

The choice of solvent plays a critical role in the success of the O-alkylation reaction. Polar aprotic solvents are generally preferred for SN2 reactions. pharmaxchange.info

N,N-dimethylformamide (DMF) is a commonly used solvent for these reactions because its high polarity helps to stabilize the transition state of the SN2 mechanism, thereby facilitating the reaction. pharmaxchange.info

Dimethyl sulfoxide (B87167) (DMSO) is another suitable polar aprotic solvent that can promote O-alkylation over C-alkylation. researchgate.netmdpi.com

Acetone (B3395972) and acetonitrile are also used, sometimes in combination with other solvents, to achieve the desired reaction conditions.

Diethoxymethane (DEM) has been investigated as a viable alternative to solvents like dichloromethane and toluene for phase-transfer catalyzed O-alkylation of phenols, demonstrating its effectiveness in these types of reactions. acs.orgacs.org

In contrast, the use of protic solvents like water or trifluoroethanol can favor the formation of C-alkylated byproducts. pharmaxchange.info This is because protic solvents can form hydrogen bonds with the phenoxide oxygen, shielding it and reducing its nucleophilicity, which can lead to the aromatic ring acting as the nucleophile instead. pharmaxchange.info

| Solvent Type | Examples | Effect on Reaction | Primary Product | Reference |

|---|---|---|---|---|

| Polar Aprotic | DMF, DMSO, Acetonitrile | Stabilizes SN2 transition state, enhances nucleophilicity of phenoxide | O-alkylated product | pharmaxchange.info |

| Protic | Water, Trifluoroethanol | Solvates and shields the phenoxide oxygen through hydrogen bonding | Can lead to C-alkylated byproducts | pharmaxchange.info |

Temperature Regulation and Reaction Kinetics

Temperature is a critical parameter in the synthesis of 2-(2-chloroethoxy)benzaldehyde, directly influencing the reaction rate and the prevalence of side reactions. lscollege.ac.in

Reaction Rate: The Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100 °C. lscollege.ac.inbyjus.com Increasing the temperature generally accelerates the reaction, with a typical duration of 1 to 8 hours. lscollege.ac.inbyjus.com In some industrial applications, temperatures as high as 300 °C or more are used with weaker alkylating agents to improve efficiency and selectivity, particularly for aromatic ethers. wikipedia.org

Side Reactions: Higher temperatures can promote competing elimination reactions, especially with sterically hindered substrates. lscollege.ac.in For instance, in the synthesis of a related compound, 2-(2-(3-methylpiperidin-1-yl)ethoxy)benzaldehyde (B12977180) hydrochloride, controlling the temperature between 60-80°C is crucial for optimizing the coupling efficiency. In the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025), a related transformation, temperature control is also key; at 75 °C, the selectivity for the desired benzoic acid reached up to 27%. gdut.edu.cn

| Reaction Parameter | Typical Range/Condition | Impact on Synthesis |

| Temperature | 50-100 °C (Lab Scale) | Influences reaction rate and side reactions. lscollege.ac.inbyjus.com |

| Up to 300 °C (Industrial) | Enhances reactivity of weaker alkylating agents. wikipedia.org | |

| Reaction Time | 1-8 hours | Dependent on temperature and reactants. lscollege.ac.inbyjus.com |

Basicity and Counter-Ion Effects (e.g., Potassium Carbonate)

The choice of base is pivotal in the Williamson ether synthesis, as it deprotonates the phenol (B47542) to form the reactive phenoxide nucleophile. vedantu.com Potassium carbonate (K₂CO₃) is a commonly used mild base in this reaction. orgchemres.orgvedantu.com

Basicity of Potassium Carbonate: Potassium carbonate reacts with residual water to form potassium hydroxide (KOH), which is a strong base that deprotonates the phenol. vedantu.com This in situ generation of the active base makes it a convenient and effective choice for laboratory and industrial syntheses. byjus.comvedantu.com

Counter-Ion Effects: The nature of the cation (the counter-ion to the alkoxide) can influence the reaction. While sodium is commonly used, the potassium ion from K₂CO₃ can also effectively participate. In some cases, phase transfer catalysts like tetrabutylammonium (B224687) bromide or 18-crown-6 (B118740) are used to increase the solubility of the alkoxide by providing a "softer" counter-ion, which can enhance the reaction rate. wikipedia.org Recent optimizations in the synthesis of a related benzaldehyde derivative showed that switching from potassium carbonate to cesium carbonate improved yields from 45-60% to 68-72%.

| Base | Role in Reaction | Advantages |

| Potassium Carbonate (K₂CO₃) | Acts as a mild base to deprotonate the phenol. orgchemres.orgvedantu.com | Safe, effective, and suitable for large-scale applications. orgchemres.org |

| Sodium Hydroxide (NaOH) | A strong base used to generate the alkoxide. wikipedia.org | Highly reactive. |

| Cesium Carbonate (Cs₂CO₃) | An alternative base. | Can lead to improved yields and shorter reaction times. |

Mitigation of Common Side Reactions (e.g., Hydrolysis, Over-alkylation)

Hydrolysis: The presence of moisture can lead to the hydrolysis of the alkylating agent (e.g., 1-bromo-2-chloroethane or 2-chloroethanol), forming 2-chloroethanol and diminishing the yield. This can be mitigated by using rigorously dried solvents and reagents.

Over-alkylation: If an excess of the alkylating agent is used, a second alkylation can occur, leading to the formation of di-substituted by-products. This is controlled by maintaining a precise stoichiometric ratio of the reactants.

Elimination Reactions: As the Williamson ether synthesis competes with base-catalyzed elimination of the alkylating agent, the choice of a primary alkyl halide is crucial to favor the desired SN2 substitution over elimination. lscollege.ac.inmasterorganicchemistry.com

Alternative Synthetic Strategies

Functional Group Interconversion on Precursor Molecules

Functional group interconversion (FGI) is a key strategy in organic synthesis where one functional group is transformed into another. ub.eduimperial.ac.uk This approach can be applied to precursor molecules to generate 2-(2-chloroethoxy)benzaldehyde.

For instance, a precursor molecule could be synthesized and then the desired aldehyde and chloroethoxy groups could be introduced or modified through FGI. The aldehyde group, for example, can be formed by the oxidation of a primary alcohol. imperial.ac.uk The chloroethoxy group can be introduced via nucleophilic substitution.

Examples of relevant functional group interconversions include:

Oxidation: A primary alcohol can be oxidized to an aldehyde. imperial.ac.uk

Reduction: An aldehyde can be reduced to an alcohol. A nitro group can be reduced to an amino group.

Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions.

Scalability Considerations in Synthetic Development

Industrial-Scale Adaptations

Adapting a synthetic route for industrial-scale production requires consideration of factors such as cost, safety, efficiency, and environmental impact. The Williamson ether synthesis is widely used in industrial settings due to its robustness and versatility. wikipedia.orglscollege.ac.in

Key adaptations for large-scale synthesis include:

Reaction Conditions: While laboratory syntheses often achieve yields of 50-95%, industrial procedures can achieve near-quantitative conversion by optimizing reaction conditions. wikipedia.orgbyjus.com This may involve using higher temperatures to increase the reactivity of less expensive, weaker alkylating agents. wikipedia.org

Catalysis: Phase transfer catalysis is often employed in industrial synthesis to enhance reaction rates and facilitate the use of a two-phase system, which can simplify product isolation. byjus.com

Solvent-Free Conditions: Microwave-assisted synthesis under solvent-free conditions using a solid base like potassium carbonate has been shown to be a scalable and efficient method for producing alkyl aryl ethers. orgchemres.org This approach is simple, rapid, and holds potential for industrial applications. orgchemres.org

Continuous Flow Reactor Applications

The application of continuous flow chemistry to the synthesis of aromatic ethers, including derivatives such as 2-(2-chloroethoxy)benzaldehyde, represents a significant advancement over traditional batch processing. Flow reactors offer enhanced control over reaction parameters, improved safety profiles, and the potential for higher yields and purity in shorter reaction times. beilstein-journals.org The principles of continuous flow O-alkylation of phenols and the synthesis of aryl aldehydes are directly applicable to the formation of 2-(2-chloroethoxy)benzaldehyde.

The synthesis of aromatic ethers in a continuous flow system often involves the O-alkylation of a phenol. researchgate.netvapourtec.comakjournals.com This can be achieved under biphasic liquid/liquid conditions using a phase-transfer catalyst. researchgate.netvapourtec.comakjournals.com For instance, the O-alkylation of various phenol compounds has been successfully performed in a continuous flow apparatus using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, resulting in high yields of the desired ethers in very short reaction times. researchgate.netvapourtec.comakjournals.com This methodology can be adapted for the synthesis of 2-(2-chloroethoxy)benzaldehyde from salicylaldehyde and 1-bromo-2-chloroethane or a similar alkylating agent.

Another approach is the use of dimethyl carbonate as a methylating agent for the O-methylation of phenols in a continuously fed stirred tank reactor, which has demonstrated substantially quantitative yields. unive.it While this specific example details methylation, the underlying principles of continuous flow etherification are relevant.

The advantages of flow chemistry are particularly evident in reactions that are hazardous or difficult to control in batch mode. For example, the use of gas-liquid segmented flow regimes in microchannels provides a high interfacial area, which is beneficial for reactions involving gaseous reagents like carbon monoxide and hydrogen in the synthesis of aryl aldehydes. nih.gov This level of control is crucial for optimizing reaction conditions and improving safety. nih.gov

Research into the continuous flow synthesis of diaryl ethers has demonstrated significant reductions in reaction times compared to microwave-assisted methods, from minutes down to seconds, by employing automated microreaction platforms at elevated temperatures and pressures. beilstein-journals.org

The following tables summarize research findings for the continuous flow synthesis of related aromatic ethers, illustrating the typical reaction conditions and outcomes that could be expected for the synthesis of 2-(2-chloroethoxy)benzaldehyde.

Table 1: Continuous Flow O-Alkylation of Phenols

| Phenol | Alkylating Agent | Catalyst | Temperature (°C) | Residence Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol | Alkyl Halide | TBAB | Not Specified | Short | High | researchgate.netvapourtec.comakjournals.com |

| Substituted Phenols | Alkyl Halide | TBAB | Not Specified | 23 min | >90 (conversion) | researchgate.net |

| Phenol | Dimethyl Carbonate | K₂CO₃/PEG 1000 | 160-200 | Not Specified | Quantitative | unive.it |

Table 2: Continuous Flow Synthesis of Diaryl Ethers via SNAr Reaction

| Phenol Derivative | Aryl Halide | Base | Temperature (°C) | Residence Time (s) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Cyanophenol | 3,4-Dichloronitrobenzene | DBU | 195 | Not Specified | >99 | beilstein-journals.org |

| 4-Methoxyphenol | 3,4-Dichloronitrobenzene | DBU | 195 | 30 | High | beilstein-journals.org |

| 4-Nitrophenol | 3,4-Dichloronitrobenzene | DBU | 195 | 30 | High | beilstein-journals.org |

These examples highlight the efficiency and robustness of continuous flow technology for the synthesis of aromatic ethers. The precise control over temperature, pressure, and residence time allows for the optimization of reaction conditions to achieve high yields and selectivities. nih.gov The application of these methodologies to the synthesis of 2-(2-chloroethoxy)benzaldehyde would involve reacting salicylaldehyde with a suitable chloroethoxy source under optimized continuous flow conditions, likely utilizing a phase-transfer catalyst or a suitable base.

Reactions Involving the Aldehyde Functional Group

The aldehyde group in 2-(2-Chloroethoxy)benzaldehyde is the primary site of its chemical reactivity, participating in a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles. This fundamental reactivity underpins several important transformations.

Aldehydes like 2-(2-Chloroethoxy)benzaldehyde react reversibly with alcohols in the presence of an acid catalyst to form acetals. libretexts.orgpressbooks.pub The reaction proceeds through a hemiacetal intermediate, which is formed by the nucleophilic addition of one equivalent of alcohol to the protonated carbonyl group. libretexts.orglibretexts.org In the presence of excess alcohol and an acid catalyst, the hemiacetal undergoes further reaction, involving the protonation of the hydroxyl group and subsequent elimination of a water molecule to form an oxonium ion. pressbooks.publibretexts.org A second molecule of the alcohol then attacks this ion, and after deprotonation, the stable acetal (B89532) is formed. libretexts.orgchemistrysteps.com

| Reactant | Reagent(s) | Product Type | General Conditions |

| 2-(2-Chloroethoxy)benzaldehyde | 2 eq. Alcohol (e.g., Methanol, Ethanol) | Acyclic Acetal | Acid Catalyst (e.g., HCl, TsOH), Removal of Water |

| 2-(2-Chloroethoxy)benzaldehyde | 1 eq. Diol (e.g., Ethylene Glycol) | Cyclic Acetal | Acid Catalyst, Removal of Water |

2-(2-Chloroethoxy)benzaldehyde can undergo a condensation reaction with primary amines to yield imines, which are also known as Schiff bases. nih.govyoutube.com This reaction involves the nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the imine. researchgate.netresearchgate.net The formation of the imine product is often favored by the stability conferred through conjugation, especially when aromatic amines are used. youtube.com For instance, the reaction of benzaldehyde with aniline (B41778) produces benzalaniline. youtube.com This type of reaction is fundamental in the synthesis of various organic compounds and ligands used in coordination chemistry. nih.govresearchgate.net

| Reactant | Reagent(s) | Product Type | General Conditions |

| 2-(2-Chloroethoxy)benzaldehyde | Primary Amine (R-NH₂) | Imine / Schiff Base | Typically requires removal of water |

Condensation Reactions (e.g., Aldol (B89426) Condensation Variants)

Aldol-type condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.com Since 2-(2-Chloroethoxy)benzaldehyde lacks α-hydrogens, it cannot form an enolate and self-condense. However, it can readily act as the electrophilic partner in a crossed or mixed aldol condensation with another aldehyde or a ketone that does possess α-hydrogens. byjus.commasterorganicchemistry.com This specific type of crossed aldol reaction is often referred to as a Claisen-Schmidt condensation. masterorganicchemistry.com

In a typical Claisen-Schmidt condensation under basic conditions, a base abstracts an α-hydrogen from the enolizable carbonyl compound (e.g., acetone or acetophenone) to form a nucleophilic enolate ion. byjus.comiitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of 2-(2-Chloroethoxy)benzaldehyde. byjus.com The initial product is a β-hydroxy carbonyl compound, which often dehydrates rapidly, especially with heating, to yield a highly conjugated α,β-unsaturated aldehyde or ketone. magritek.combyjus.com

| Carbonyl Partner (with α-H) | Base Catalyst | Intermediate Product | Final Product (after dehydration) |

| Acetone | NaOH or KOH | β-Hydroxy ketone | α,β-Unsaturated ketone |

| Acetophenone | NaOH or KOH | β-Hydroxy ketone | α,β-Unsaturated ketone (Chalcone derivative) |

Oxidation and Reduction Reactions

The aldehyde functional group of 2-(2-Chloroethoxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(2-chloroethoxy)benzoic acid. smolecule.com This transformation is a common reaction for aldehydes and can be achieved using a variety of strong oxidizing agents. organic-chemistry.org

Potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇) are effective for this purpose. masterorganicchemistry.com For example, the oxidation of analogous compounds such as 2-(2-chloroethoxy)-5-nitrobenzaldehyde and 5-chloro-2-(2-chloroethoxy)benzaldehyde (B11758542) to their respective benzoic acids has been documented. smolecule.com The oxidation of benzaldehydes to benzoic acids using permanganate, often under phase transfer catalysis conditions to facilitate the reaction in non-polar solvents, is a well-established and high-yield method. rasayanjournal.co.inresearchgate.netjocpr.com Other reagents like silver oxide (Ag₂O), as used in the Tollens' test, can also effect this oxidation. masterorganicchemistry.com

| Oxidizing Agent | Product | Typical Conditions |

| Potassium Permanganate (KMnO₄) | 2-(2-Chloroethoxy)benzoic acid | Acidic or basic solution; Phase transfer catalysis |

| Chromium Trioxide (CrO₃) | 2-(2-Chloroethoxy)benzoic acid | Acidic medium (e.g., Jones oxidation) |

| Potassium Dichromate (K₂Cr₂O₇) | 2-(2-Chloroethoxy)benzoic acid | Acidic solution |

| Silver Oxide (Ag₂O) | 2-(2-Chloroethoxy)benzoic acid | Ammoniacal solution (Tollens' reagent) |

Reduction to Alcohol Derivatives (e.g., Cannizzaro Reaction)

The aldehyde functional group in 2-(2-chloroethoxy)benzaldehyde is susceptible to reduction to a primary alcohol. This transformation can be achieved through various methods, including the Cannizzaro reaction and the use of hydride-reducing agents.

As an aromatic aldehyde lacking α-hydrogens, 2-(2-chloroethoxy)benzaldehyde can undergo the Cannizzaro reaction in the presence of a strong base. wikipedia.orgchemistnotes.com This reaction is a classic example of a disproportionation, where one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is simultaneously oxidized to a carboxylic acid. wikipedia.org The reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. purechemistry.org This is followed by a hydride transfer from the resulting tetrahedral intermediate to a second aldehyde molecule. chemistnotes.comrsc.org

In the case of 2-(2-chloroethoxy)benzaldehyde, treatment with a concentrated base like potassium hydroxide (KOH) would yield an equimolar mixture of [2-(2-chloroethoxy)phenyl]methanol and the potassium salt of 2-(2-chloroethoxy)benzoic acid. wikipedia.orgrsc.org

Reaction Scheme: Cannizzaro Reaction of 2-(2-Chloroethoxy)benzaldehyde

2 x 2-(2-Chloroethoxy)benzaldehyde + KOH → [2-(2-Chloroethoxy)phenyl]methanol + 2-(2-Chloroethoxy)benzoate potassium salt

A more direct and selective reduction of the aldehyde to the alcohol can be accomplished using standard reducing agents. Mild reagents like sodium borohydride (B1222165) (NaBH₄) are highly effective for reducing aldehydes to primary alcohols and are a common choice for this transformation. testbook.comlibretexts.org The reaction with NaBH₄ would selectively reduce the aldehyde group, leaving the chloroethoxy moiety intact, to produce [2-(2-chloroethoxy)phenyl]methanol in high yield. libretexts.orgsmolecule.com

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The electrophilic carbonyl carbon of 2-(2-chloroethoxy)benzaldehyde readily reacts with nucleophilic organometallic reagents, such as Grignard reagents (RMgX). This reaction is a fundamental carbon-carbon bond-forming method used to synthesize more complex alcohols. chemguide.co.ukpressbooks.pub

The reaction proceeds via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon of the aldehyde. libretexts.org This breaks the carbon-oxygen π bond and forms a new carbon-carbon σ bond, resulting in a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate with a dilute acid (e.g., H₃O⁺) protonates the alkoxide to yield a secondary alcohol. chemguide.co.uklibretexts.org

The specific secondary alcohol produced depends on the particular Grignard reagent used. For example, reacting 2-(2-chloroethoxy)benzaldehyde with methylmagnesium bromide (CH₃MgBr) would yield 1-[2-(2-chloroethoxy)phenyl]ethanol.

Table 1: Products from the Reaction of 2-(2-Chloroethoxy)benzaldehyde with Various Grignard Reagents

| Grignard Reagent (RMgX) | R Group | Final Alcohol Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Methyl | 1-[2-(2-chloroethoxy)phenyl]ethanol |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Ethyl | 1-[2-(2-chloroethoxy)phenyl]propan-1-ol |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Phenyl | 2-(2-chloroethoxy)phenylmethanol |

Reactions Involving the Chloroethoxy Moiety

The chloroethoxy group provides a second reactive site within the molecule, primarily through reactions involving the carbon-chlorine bond and the ether linkage.

Nucleophilic Substitution Reactions

The primary alkyl chloride in the chloroethoxy side chain is a good substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.

Intermolecular Reactions (e.g., with Azide (B81097) for 4-(2-chloroethoxy)benzaldehyde)

A variety of nucleophiles can displace the chloride ion, allowing for the introduction of diverse functional groups onto the ethoxy side chain. While specific studies on 2-(2-chloroethoxy)benzaldehyde are not abundant, the reactivity can be inferred from its isomer, 4-(2-chloroethoxy)benzaldehyde, which undergoes nucleophilic substitution with reagents like sodium azide to form the corresponding azido (B1232118) derivative. atlantis-press.com Similarly, 2-(2-chloroethoxy)benzaldehyde is expected to react with a range of nucleophiles under appropriate conditions.

Table 2: Potential Intermolecular Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Name |

|---|---|---|

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 2-(2-Azidoethoxy)benzaldehyde |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-(2-Cyanoethoxy)benzaldehyde |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 2-(2-Hydroxyethoxy)benzaldehyde |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 2-(2-Methoxyethoxy)benzaldehyde |

| Amine (RNH₂) | Ammonia (NH₃) | 2-(2-Aminoethoxy)benzaldehyde |

Intramolecular Cyclization Processes

The presence of both an aldehyde and a reactive alkyl halide within the same molecule allows for the possibility of intramolecular cyclization to form heterocyclic structures. Radical cyclization of 2-alkenyl benzaldehydes is a known route to benzocycloketones. rsc.org While not an alkenyl derivative, the chloroethoxy group in 2-(2-chloroethoxy)benzaldehyde could participate in similar ring-forming reactions under different conditions. For instance, metal-catalyzed intramolecular cyclization, such as with platinum catalysts, has been reported for related nitrobenzaldehyde derivatives to form cyclic products. researchgate.net Such reactions could lead to the formation of fused or bridged ring systems, depending on the reaction conditions and the nature of any catalytic species involved. nih.gov

Role in Ether Cleavage and Rearrangements

The ether bond in the chloroethoxy group is generally stable but can be cleaved under harsh conditions, typically involving strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). sciencemadness.orglibretexts.org Ether cleavage is an acid-catalyzed nucleophilic substitution reaction. sciencemadness.org For a primary alkyl ether like this, the reaction proceeds via an Sₙ2 mechanism. masterorganicchemistry.com

The process begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group. libretexts.orgmasterorganicchemistry.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the less sterically hindered carbon of the protonated ether. In this case, the attack would occur at the ethyl group carbon, displacing the 2-hydroxybenzaldehyde moiety. The initial alcohol product (salicylaldehyde) would be formed along with a 1-halo-2-chloroethane.

Reaction Scheme: Ether Cleavage with HBr

2-(2-Chloroethoxy)benzaldehyde + HBr (excess) → 2-Hydroxybenzaldehyde + 1-Bromo-2-chloroethane

Rearrangement reactions are less common for this specific structure but can be components of more complex transformations, particularly those involving carbocation intermediates. masterorganicchemistry.com However, the primary reactivity concerning the ether linkage is its cleavage under strong acidic conditions.

Applications of 2 2 Chloroethoxy Benzaldehyde As a Synthetic Intermediate and Building Block

Synthesis of Complex Organic Molecules

The unique structure of 2-(2-Chloroethoxy)benzaldehyde allows it to serve as a cornerstone in the synthesis of diverse and complex organic molecules. Its aldehyde function is a gateway for forming carbon-carbon and carbon-nitrogen bonds through various condensation reactions, while the chloroethoxy group provides a handle for nucleophilic substitution, typically in the formation of ether linkages.

Aromatic aldehydes are fundamental precursors in the synthesis of a wide range of heterocyclic compounds. The aldehyde group of 2-(2-Chloroethoxy)benzaldehyde can react with various nucleophiles to initiate cyclization, leading to the formation of stable ring systems. For instance, chalcones, which are precursors to heterocycles like oxazines and thiazines, are prepared by the condensation of aromatic aldehydes with acetophenones. Similarly, reactions with compounds containing active methylene (B1212753) groups or with various amines and hydrazines can yield a plethora of heterocyclic structures. journalagent.comchemmethod.comresearchgate.net The chloroethoxy side chain remains intact during these transformations, making it available for subsequent functionalization of the resulting heterocyclic core.

| Precursor Type | Condensing Reagent | Resulting Heterocycle Class |

| Aromatic Aldehyde | Acetophenone | Chalcone (precursor for Oxazines, Thiazines) |

| Aromatic Aldehyde | Hippuric Acid | Oxazolinone journalagent.com |

| Aromatic Aldehyde | Hydrazine Derivatives | Schiff Bases, Pyridazinones chemmethod.comresearchgate.net |

| Aromatic Aldehyde | Hydroxylamine | Isoxazole |

The synthesis of macrocyclic polyethers, commonly known as crown ethers, often relies on the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. The 2-(2-chloroethoxy) group on the benzaldehyde (B42025) makes it a suitable component for constructing such polyether chains. This moiety can react with a diol, such as catechol, under basic conditions to form the ether linkages that constitute the macrocyclic ring. The pioneering work of Pedersen demonstrated the synthesis of crown ethers by reacting catechols with compounds like bis(2-chloroethyl) ether. tdl.org The presence of the benzaldehyde group on the aromatic ring allows for the creation of functionalized crown ethers, where the aldehyde can be used for further chemical modifications or to attach the crown ether unit to other molecular systems.

The general strategy involves the reaction of a bisphenol with a compound containing two terminal chloroalkyl groups to form the extended ether chain, which then cyclizes. vt.eduresearchgate.net The chloroethoxy group in 2-(2-Chloroethoxy)benzaldehyde provides the necessary reactive site for this type of chain extension and cyclization.

Substituted benzaldehydes are critical building blocks for the synthesis of meso-substituted porphyrins. arkat-usa.org In a typical synthesis, such as the Lindsey or Adler-Longo method, four equivalents of a substituted benzaldehyde are condensed with four equivalents of pyrrole in the presence of an acid catalyst, followed by oxidation. nih.govnih.govrsc.org Using 2-(2-Chloroethoxy)benzaldehyde in this reaction introduces four 2-(2-chloroethoxy)phenyl groups at the meso-positions of the porphyrin macrocycle. nih.gov This functionalization can alter the electronic properties and solubility of the porphyrin and provides reactive sites for further modification or for linking the porphyrin to other structures.

Phthalocyanines are another important class of macrocycles, though their synthesis does not typically involve benzaldehydes directly. google.comaalto.fi They are generally formed by the cyclotetramerization of phthalic acid derivatives, such as phthalonitrile or phthalic anhydride. google.comnih.gov However, 2-(2-Chloroethoxy)benzaldehyde can serve as a precursor to the necessary substituted phthalonitrile. The synthesis would involve converting the benzaldehyde to a catechol derivative, which can then be transformed into the corresponding phthalonitrile, ready for cyclization to form a phthalocyanine with chloroethoxy side chains.

| Macrocycle | Typical Precursors | Role of 2-(2-Chloroethoxy)benzaldehyde |

| Porphyrin | Substituted Benzaldehyde, Pyrrole | Direct reactant to form meso-substituted porphyrin arkat-usa.orgnih.gov |

| Phthalocyanine | Phthalonitrile, Phthalic Anhydride | Intermediate for synthesizing a substituted phthalonitrile precursor google.comnih.gov |

Benzaldehyde derivatives are widely used as intermediates in the manufacturing of various fine chemicals, including dyes and pigments. vipulorganics.comkawachem.co.jpdynemic.comhccolours.com The aldehyde group can be incorporated into a larger conjugated system, which is the basis of many chromophores. A closely related compound, 4-((2-Chloroethyl)(methyl)amino)benzaldehyde, is listed as a known dye intermediate, highlighting the utility of such functionalized benzaldehydes in this industry. dyestuffintermediates.com The chloroethoxy group can be used to tune the final properties of the dye or to provide a reactive handle for covalently bonding the dye to a substrate.

In the context of flavorings, many aromatic aldehydes are themselves important flavor compounds (e.g., vanillin). While chlorinated compounds are not typically used directly in food products, 2-(2-Chloroethoxy)benzaldehyde could serve as a precursor. The chloroethoxy group could be chemically modified—for example, converted to an acetate or other ester—to produce a molecule with desirable flavor or fragrance properties.

Development of Advanced Materials

The precise structure and dual functionality of 2-(2-Chloroethoxy)benzaldehyde make it an attractive building block for the bottom-up construction of highly ordered, functional materials.

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govnih.gov The synthesis of COFs allows for atomic-level control over the structure, resulting in materials with high surface areas and tunable properties. researchgate.net Aldehydes are one of the most common functional groups used in COF synthesis, typically undergoing condensation reactions with amines to form highly stable imine-linked frameworks. scispace.com

2-(2-Chloroethoxy)benzaldehyde can be used as a functionalized linker in the synthesis of 2D or 3D COFs. tcichemicals.com The aldehyde groups would react with multi-topic amines (e.g., triamines or tetra-amines) to form the porous, crystalline network. The 2-(2-chloroethoxy) groups would then line the pores of the resulting COF. This presents an opportunity for post-synthetic modification, where the chloroalkyl groups can be reacted with other molecules to introduce new functionalities, such as catalytic sites or specific binding domains, into the COF structure.

Research in Medicinal Chemistry Contexts (General Intermediate Role)

In the realm of medicinal chemistry, 2-(2-Chloroethoxy)benzaldehyde has demonstrated its value as a versatile intermediate. Its aldehyde functional group and the reactive chloroethyl ether side chain offer dual points for chemical modification, enabling the construction of diverse molecular architectures.

Precursor in Pharmaceutical and Agrochemical Synthesis

The utility of 2-(2-Chloroethoxy)benzaldehyde as a precursor is notable in the synthesis of active pharmaceutical ingredients (APIs). A significant example of its application is in the production of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris. European Patent EP 0534859 describes a synthesis pathway for Ivabradine where 2-(2-Chloroethoxy)benzaldehyde is a key starting material googleapis.comepo.orggoogle.com. The synthesis involves the reaction of 2-(2-Chloroethoxy)benzaldehyde with other chemical entities to construct the core structure of the Ivabradine molecule. This underscores the importance of this benzaldehyde derivative in providing an essential molecular fragment for building a pharmaceutically active compound.

While specific examples in agrochemical synthesis are less documented in readily available literature, the chemical functionalities of 2-(2-Chloroethoxy)benzaldehyde make it a plausible candidate for such applications. Benzaldehyde derivatives are known to be used in the synthesis of various agrochemicals, including herbicides and fungicides atamanchemicals.comchemimpex.com. The presence of the chloroethoxy group could be leveraged to introduce specific functionalities into a target agrochemical molecule, potentially influencing its biological activity and selectivity. Agrochemical intermediates often form the structural basis for products designed to protect crops and improve yield framochem.com.

Scaffolds for Enzyme Interaction Studies

The molecular framework of 2-(2-Chloroethoxy)benzaldehyde and its derivatives holds promise for the development of scaffolds to study enzyme interactions. Benzaldehyde derivatives, in general, are recognized for their potential to interact with enzymes and have been investigated as inhibitors for various enzymes, including tyrosinase nih.gov. For instance, research on benzyloxybenzaldehyde derivatives has shown that this type of scaffold can be effective in the design of selective enzyme inhibitors mdpi.com.

These studies suggest that the core benzaldehyde structure, coupled with an ether-linked side chain, can serve as a template for designing molecules that bind to the active sites of enzymes. By modifying the substituents on the benzaldehyde ring and the nature of the ether-linked group, researchers can systematically explore structure-activity relationships and develop potent and selective enzyme inhibitors mdpi.com. While direct studies focusing exclusively on 2-(2-Chloroethoxy)benzaldehyde for creating enzyme-interacting scaffolds are not extensively detailed, the foundational principles from related compounds suggest its potential in this area of medicinal chemistry research. The development of such scaffolds is crucial for understanding enzyme mechanisms and for the rational design of new therapeutic agents.

Computational and Theoretical Investigations of 2 2 Chloroethoxy Benzaldehyde

Quantum Chemical Studies

Quantum chemical methods are powerful tools for investigating the molecular properties of 2-(2-Chloroethoxy)benzaldehyde at the atomic level. These in silico studies allow for the prediction of various molecular attributes that are often difficult or impossible to measure directly through experimental means.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a primary computational method for studying benzaldehyde (B42025) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are used to model the electronic structure of molecules, providing a basis for understanding their geometry, reactivity, and spectroscopic behavior. arxiv.org Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to perform these calculations on related substituted benzaldehydes. researchgate.netresearchgate.net

A fundamental step in the computational analysis of 2-(2-Chloroethoxy)benzaldehyde is geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For benzaldehyde and its derivatives, DFT calculations have been successfully used to predict key structural parameters. princeton.edu

The optimization process for molecules similar to 2-(2-Chloroethoxy)benzaldehyde typically begins with an initial guess of the molecular structure. The DFT method then iteratively adjusts the positions of the atoms to minimize the total energy of the system. arxiv.org Studies on related molecules, such as chloro- and methoxy-substituted benzaldehydes, indicate that the phenyl ring is expected to be nearly planar. princeton.edunih.gov The C=O bond length of the aldehyde group in the ground state is a critical parameter, and for benzaldehyde itself, it has been calculated to be approximately 1.210 Å. princeton.edu The presence of the chloroethoxy substituent is expected to induce minor changes in the bond lengths and angles of the benzene (B151609) ring and the aldehyde group due to electronic and steric effects.

| Parameter | Benzaldehyde (S0 state) princeton.edu | Notes |

|---|---|---|

| Average Phenyl C-C Bond Length | 1.392 Å | Illustrates the aromatic character of the ring. |

| C=O Bond Length | 1.210 Å | Characteristic of an aldehyde carbonyl group. |

| C(ring)-C(aldehyde) Bond Length | ~1.445 Å | Represents the bond connecting the aldehyde group to the phenyl ring. |

The electronic properties of 2-(2-Chloroethoxy)benzaldehyde are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. nih.gov

DFT calculations are widely used to determine the energies of the HOMO and LUMO. rasayanjournal.co.in A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, as it requires less energy to move an electron from the occupied to the unoccupied orbital. nih.gov This intramolecular charge transfer is a key aspect of the molecule's electronic behavior. rasayanjournal.co.in For many benzaldehyde derivatives, the HOMO is typically localized on the benzene ring and the substituent, while the LUMO is often centered on the electron-withdrawing aldehyde group. Analysis of related compounds helps in predicting the electronic characteristics and reactivity of 2-(2-Chloroethoxy)benzaldehyde. conicet.gov.ar

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.24 | -0.20 | 0.04 | nih.gov |

| 4-(Dimethylamino)benzaldehyde | -5.63 | -1.35 | 4.28 | conicet.gov.ar |

Computational methods are invaluable for predicting and interpreting spectroscopic data. DFT calculations can simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of 2-(2-Chloroethoxy)benzaldehyde, which aids in its structural confirmation and analysis.

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and twisting of the chemical bonds. Comparing the calculated frequencies with experimental IR spectra allows for a detailed assignment of the observed absorption bands. nih.gov

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a common approach used within the DFT framework to predict the chemical shifts of ¹H and ¹³C nuclei. researchgate.net These theoretical predictions are highly useful for assigning signals in experimental NMR spectra and can be crucial in cases where spectra are complex or ambiguous. mdpi.com The accuracy of these predictions has made computational NMR a standard tool for the structural elucidation of organic molecules. rogue-scholar.org

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β). These properties are of significant interest for the development of nonlinear optical (NLO) materials. mdpi.com DFT calculations provide a reliable means of computing these values for molecules like 2-(2-Chloroethoxy)benzaldehyde. dujps.com

Polarizability relates to the linear response of the molecular dipole moment to an electric field, while hyperpolarizability describes the nonlinear response. Molecules with large hyperpolarizability values are potential candidates for NLO applications, such as frequency conversion and optical switching. researchgate.net The presence of both electron-donating (ethoxy) and electron-withdrawing (aldehyde, chloro) groups in 2-(2-Chloroethoxy)benzaldehyde suggests that it may exhibit interesting NLO properties. Calculations on similar molecules, such as chloro-substituted benzaldehydes, have shown that they can possess significant first-order hyperpolarizability, making them promising for NLO material development. mdpi.com

| Property | Calculated Value | Unit | Reference |

|---|---|---|---|

| Dipole Moment (µtot) | 3.1243 | Debye | mdpi.com |

| First-Order Hyperpolarizability (βtot) | 155.86 x 10-30 | cm5/esu | mdpi.com |

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For 2-(2-Chloroethoxy)benzaldehyde, this involves mapping the potential energy surface for its various transformations, such as nucleophilic addition to the carbonyl group, electrophilic aromatic substitution, or reactions involving the chloroethoxy side chain.

By calculating the energies of reactants, products, intermediates, and transition states, computational methods can determine reaction pathways and activation energies. This information provides a detailed picture of the reaction mechanism at a molecular level. rsc.org For example, modeling could be used to understand the stereoselectivity of reactions or to predict the most likely products under different conditions. The increasing complexity of computational models now allows for the inclusion of solvent effects and the study of dynamic features of reaction mechanisms, offering ever more realistic simulations of chemical processes. rsc.orgescholarship.org

Transition State Characterization

In the context of 2-(2-Chloroethoxy)benzaldehyde, a key potential reaction is its intramolecular cyclization to form a six-membered ring, a process that would proceed through a transition state. While specific studies on this molecule are lacking, computational investigations into similar intramolecular SN2 reactions, such as the formation of crown ethers, provide a robust framework for understanding the transition state. bohrium.com

For instance, in the synthesis of dibenzo-18-crown-6 (B77160) from catechol and bis(2-chloroethyl) ether, the cyclization step involves an intramolecular SN2 reaction where an oxygen nucleophile attacks a carbon atom bearing a chlorine leaving group, a process directly analogous to the potential cyclization of 2-(2-Chloroethoxy)benzaldehyde. bohrium.com Computational studies of such reactions typically characterize the transition state geometry, where the nucleophile-carbon bond is partially formed and the carbon-leaving group bond is partially broken.

Key geometric parameters of a hypothetical transition state for the intramolecular cyclization of 2-(2-Chloroethoxy)benzaldehyde, based on analogous systems, would include the bond lengths and angles of the reacting atoms.

Table 1: Hypothetical Transition State Parameters for the Intramolecular Cyclization of 2-(2-Chloroethoxy)benzaldehyde

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| O···C Bond Length | Distance between the nucleophilic oxygen of the aldehyde and the electrophilic carbon of the chloroethoxy group. | Partially formed, longer than a typical C-O bond. |

| C-Cl Bond Length | Distance between the electrophilic carbon and the chlorine leaving group. | Partially broken, longer than a typical C-Cl bond. |

Barrier Height Determination

The barrier height, or activation energy, is a critical parameter determined through computational studies that dictates the rate of a chemical reaction. For the intramolecular cyclization of 2-(2-Chloroethoxy)benzaldehyde, the barrier height would correspond to the energy difference between the ground state of the reactant and the transition state.

Computational studies on the synthesis of dibenzo-18-crown-6 have estimated the barrier heights for the cyclization step. bohrium.com These studies reveal that the presence of a templating cation, such as Na+ or K+, can significantly lower the activation barrier. bohrium.com

Table 2: Calculated Barrier Heights for the Cyclization Step in the Synthesis of Dibenzo-18-crown-6 in 1-Butanol

| System | Barrier Height (kcal/mol) |

|---|---|

| K+ assisted | Lower barrier |

This data is from a study on a related crown ether synthesis and is used here for illustrative purposes. bohrium.com

These findings suggest that the intramolecular cyclization of 2-(2-Chloroethoxy)benzaldehyde could also be influenced by reaction conditions, such as the presence of metal ions that can coordinate to the oxygen atoms and facilitate the reaction by lowering the energy of the transition state.

Computational Insights into Template Effects in Cyclization Reactions

The "template effect" refers to the use of a central atom or molecule to organize a reacting system, favoring a particular reaction pathway, often leading to macrocyclization. Computational chemistry has been instrumental in understanding the mechanistic details of template-assisted reactions.

In the case of crown ether synthesis, computational studies have shown that alkali metal cations like Na+ and K+ act as templates, pre-organizing the acyclic precursor into a conformation that is conducive to cyclization. bohrium.com This pre-organization reduces the entropic penalty of the reaction and lowers the activation energy. bohrium.com The computational models demonstrate that the cation-assisted cyclization process creates more structurally ordered reactant and transition state species, which facilitates the intramolecular SN2 step. bohrium.com

Table 3: Computational Observations of Template Effects in Crown Ether Synthesis

| Effect | Description |

|---|---|

| Structural Ordering | The template ion binds to the oxygen atoms of the precursor, bringing the reactive ends into proximity. |

| Lowering of Barrier Height | The electrostatic interaction between the cation and the transition state stabilizes it, thus lowering the activation energy. |

| Enhanced Reaction Rate | A lower barrier height leads to a faster rate of cyclization. |

| Increased Product Yield | By favoring the cyclization pathway, the formation of side products is minimized. |

This data is from a study on a related crown ether synthesis and is used here for illustrative purposes. bohrium.com

Given the presence of two oxygen atoms and a chloroethoxy side chain, it is plausible that the cyclization of 2-(2-Chloroethoxy)benzaldehyde could be similarly influenced by a template effect, a hypothesis that could be explored through dedicated computational studies.

Structure-Reactivity Relationship Analysis

The reactivity of 2-(2-Chloroethoxy)benzaldehyde is governed by the interplay of its constituent functional groups: the aldehyde, the chloroethoxy group, and the benzene ring.

Computational and experimental studies on substituted benzaldehydes have established clear structure-reactivity relationships. For instance, the reactivity of the aldehyde carbonyl group towards nucleophilic addition is influenced by the electronic nature of the substituents on the aromatic ring. libretexts.org Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. libretexts.org

In 2-(2-Chloroethoxy)benzaldehyde, the chloroethoxy group at the ortho position can also exert a steric effect, potentially hindering the approach of nucleophiles to the aldehyde group. Computational studies comparing the reactivity of various substituted benzaldehydes have shown that ortho-substituents can significantly impact reaction rates due to steric hindrance. nih.gov

The chloroethoxy group itself is a reactive site, with the chlorine atom being a good leaving group in nucleophilic substitution reactions. This allows for the modification of this part of the molecule to introduce other functional groups.

Table 4: Summary of Structure-Reactivity Relationships in 2-(2-Chloroethoxy)benzaldehyde

| Functional Group | Electronic Effect on Benzene Ring | Effect on Aldehyde Reactivity | Other Reactivity |

|---|---|---|---|

| Aldehyde (-CHO) | Deactivating (electron-withdrawing) | Susceptible to nucleophilic addition. | Can be oxidized to a carboxylic acid. |

| Chloroethoxy (-OCH2CH2Cl) | Activating (electron-donating) | May exert steric hindrance. | The C-Cl bond is susceptible to nucleophilic substitution. |

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of 2-(2-Chloroethoxy)benzaldehyde and its derivatives often relies on classical methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research is poised to pivot towards greener and more sustainable synthetic routes, aligning with the principles of modern chemistry. mdpi.comnih.govmdpi.com

Key areas of exploration include:

Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer enhanced control over reaction parameters, leading to improved yields, higher purity, and increased safety, particularly when handling reactive intermediates.

Alternative Solvents and Catalysts: The use of eco-friendly solvents, such as water or deep eutectic solvents, is a promising avenue. nih.gov Furthermore, the development of recyclable catalysts, including solid-supported reagents and biocatalysts, can significantly reduce the environmental footprint of synthetic processes.

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.

| Synthetic Approach | Potential Advantages | Representative Catalyst/Solvent |

| Flow Chemistry | Improved safety, consistency, and scalability | - |

| Green Solvents | Reduced environmental impact, potential for catalyst recycling | Deep Eutectic Solvents (DES) |

| Biocatalysis | High selectivity, mild reaction conditions | Enzymes (e.g., laccases) |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | - |

Development of Catalytic and Stereoselective Transformations

The aldehyde and the chloroethoxy groups of 2-(2-Chloroethoxy)benzaldehyde are ripe for innovative catalytic and stereoselective transformations, which are currently underexplored for this specific molecule. Future research will likely focus on leveraging transition-metal catalysis to achieve novel functionalizations. researchgate.netsemanticscholar.org

Emerging perspectives in this area include:

C-H Activation/Functionalization: Directing group-assisted or transient directing group strategies could enable the selective functionalization of the aromatic C-H bonds of the benzaldehyde (B42025) ring. researchgate.net This would provide a more atom-economical route to a wide array of derivatives.

Enantioselective Reactions: The development of chiral catalysts for reactions involving the aldehyde group, such as aldol (B89426) or Michael additions, could lead to the synthesis of enantiomerically pure compounds with potential applications in pharmaceuticals and materials science.

Dual Catalysis Systems: The combination of photoredox and transition-metal catalysis could unlock novel reaction pathways for the functionalization of both the aromatic ring and the chloroethoxy side chain. semanticscholar.org

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. beilstein-journals.orgorganic-chemistry.orgcaltech.edu The integration of 2-(2-Chloroethoxy)benzaldehyde into MCRs is a promising area for future investigation.

Potential MCR strategies involving 2-(2-Chloroethoxy)benzaldehyde include:

Ugi and Passerini Reactions: The aldehyde functionality can readily participate in isocyanide-based MCRs like the Ugi and Passerini reactions to generate diverse libraries of peptidomimetic compounds. organic-chemistry.org

Hantzsch Dihydropyridine Synthesis: As an aldehyde component, it can be used in the Hantzsch reaction to synthesize substituted dihydropyridines, a scaffold present in many biologically active molecules.

Cascade Reactions: The chloroethoxy group can act as a latent functional handle for subsequent intramolecular cyclization following an initial MCR, leading to the formation of novel heterocyclic systems.

| Multi-Component Reaction | Key Reactants | Potential Product Scaffold |

| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides |

| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Amides |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia | 1,4-Dihydropyridines |

Advanced Computational Design for Targeted Synthesis

Computational chemistry and in silico design are becoming indispensable tools for modern synthetic planning and materials discovery. mdpi.comnih.govresearchgate.net For 2-(2-Chloroethoxy)benzaldehyde, these approaches can accelerate the discovery of new derivatives with desired properties.

Future research directions in this domain include:

De Novo Molecular Design: Utilizing algorithms to generate novel molecular structures based on the 2-(2-Chloroethoxy)benzaldehyde scaffold with optimized properties for specific applications, such as enzyme inhibition or material performance. elsevierpure.com

Reaction Prediction and Optimization: Employing computational models to predict the outcomes of unknown reactions and to optimize reaction conditions for known transformations, thereby reducing the need for extensive empirical screening.

ADME/Tox Profiling: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential derivatives can guide the synthesis of compounds with improved pharmacokinetic profiles for biological applications. nih.gov

Applications in Supramolecular Chemistry and Functional Materials

The unique structural features of 2-(2-Chloroethoxy)benzaldehyde make it an intriguing building block for the construction of supramolecular assemblies and functional materials. nih.govcam.ac.uknorthwestern.edu This is a largely unexplored frontier for this compound.

Emerging perspectives for its application in materials science include:

Self-Assembly: The potential for hydrogen bonding through the aldehyde's oxygen atom and halogen bonding involving the chlorine atom could be exploited to direct the self-assembly of molecules into well-defined supramolecular structures. nih.gov

Functional Polymers: The aldehyde group can be used for the synthesis of functionalized polymers through reactions like Schiff base formation. researchgate.net The chloroethoxy group offers a site for post-polymerization modification, allowing for the tuning of material properties.

Luminescent Materials: Derivatives of 2-(2-Chloroethoxy)benzaldehyde could be designed to exhibit interesting photophysical properties, such as fluorescence or phosphorescence, making them candidates for use in sensors, imaging agents, or organic light-emitting diodes (OLEDs).

Q & A

What are the recommended synthetic routes for preparing 2-(2-Chloroethoxy)benzaldehyde, and how do reaction conditions influence yield and purity?

Level : Advanced

Answer :

A common synthetic route involves the nucleophilic substitution of a hydroxybenzaldehyde derivative with 2-chloroethanol. For example, 2-hydroxybenzaldehyde can react with 2-chloroethanol under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the target compound . Key factors affecting yield and purity include:

- Temperature : Prolonged heating (>100°C) may lead to side reactions (e.g., oxidation of the aldehyde group).

- Solvent choice : DMF facilitates nucleophilic substitution but requires thorough post-reaction purification to remove residues.

- Stoichiometry : Excess 2-chloroethanol (1.5–2 equivalents) improves conversion rates.

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended to isolate the product in >90% purity .

How can the stability of 2-(2-Chloroethoxy)benzaldehyde be assessed under different storage conditions?

Level : Advanced

Answer :

Stability studies should evaluate:

- Thermal degradation : Perform accelerated aging tests (e.g., 40°C for 30 days) and monitor decomposition via HPLC or GC-MS. Evidence suggests chloroethoxy compounds are stable below 25°C in inert atmospheres but may hydrolyze in humid environments .

- Light sensitivity : Store in amber glass vials to prevent photodegradation of the aldehyde group.

- Moisture control : Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis of the chloroethoxy group .

What analytical techniques are most effective for characterizing 2-(2-Chloroethoxy)benzaldehyde and its derivatives?

Level : Basic

Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. The aldehyde proton typically appears at δ 9.8–10.2 ppm, while the chloroethoxy chain resonates at δ 3.6–4.3 ppm .

- GC-MS : Use a DB-FFAP capillary column (as validated for related aldehydes) with flame ionization detection for quantification .

- IR spectroscopy : The aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl vibration (~650 cm⁻¹) are diagnostic .

What are the key considerations when designing experiments to study substitution reactivity of the chloroethoxy group?

Level : Advanced

Answer :

- Nucleophile selection : Strong nucleophiles (e.g., amines, thiols) require mild conditions (room temperature, polar solvents like DMSO), while weaker nucleophiles (e.g., alkoxides) may need elevated temperatures .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems.

- Competing reactions : Monitor for aldehyde oxidation or reduction by including stabilizers (e.g., BHT) or inert atmospheres .

How does the electronic environment of the benzaldehyde ring influence reactivity in oxidation or reduction reactions?

Level : Advanced

Answer :

The electron-withdrawing chloroethoxy group activates the aldehyde toward nucleophilic attack but may deactivate the ring toward electrophilic substitution. For example:

- Oxidation : The aldehyde converts to a carboxylic acid using KMnO₄ in acidic conditions, with yields influenced by steric hindrance from the chloroethoxy substituent .

- Reduction : NaBH₄ selectively reduces the aldehyde to a benzyl alcohol without affecting the chloroethoxy group .

What safety protocols should be followed when handling 2-(2-Chloroethoxy)benzaldehyde?

Level : Basic

Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential solvent incompatibility .

- Ventilation : Work in a fume hood to minimize inhalation exposure.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Level : Advanced

Answer :

- Reproduce conditions : Verify solvent purity, reagent stoichiometry, and temperature profiles. For example, trace water in DMF may hydrolyze the chloroethoxy group, altering product distribution .

- Control experiments : Include blank reactions to identify side products.

- Advanced spectroscopy : Use 2D NMR (e.g., HSQC, COSY) to distinguish structural isomers .

What are the potential biological applications of 2-(2-Chloroethoxy)benzaldehyde in proteomics or drug discovery?

Level : Advanced

Answer :

The aldehyde group enables covalent modification of proteins (e.g., lysine residues) for:

- Activity-based protein profiling (ABPP) : Tag enzymes with fluorescent probes to study catalytic activity .

- Drug design : Serve as a warhead in covalent inhibitors targeting cysteine-rich proteins (e.g., kinases) .

Note: Biological activity data specific to this compound is limited; preliminary assays (e.g., enzyme inhibition studies) are recommended to validate hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.